molecular formula C18H22O5 B1322241 [(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 438030-04-7

[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No. B1322241
M. Wt: 318.4 g/mol
InChI Key: RLKNMGYLNXTJGA-UHFFFAOYSA-N
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Description

[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a derivative of coumarin, a fragrant organic chemical compound in the benzopyrone chemical class. While the specific compound is not directly discussed in the provided papers, the structure suggests it is a coumarin derivative with potential biological activity, given the known activities of similar compounds. The papers provided discuss various derivatives of coumarin and their synthesis, characterization, and potential applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of coumarin derivatives often involves multistep reactions starting from simple precursors. For instance, the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide is achieved by reacting (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester with hydrazine hydrate . Similarly, a new approach to synthesizing a furo[2,3-f]chromen-3-yl acetic acid derivative involves multicomponent condensation, indicating that the synthesis of [(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid might also involve a multistep process, potentially starting with a hydroxychromenone and introducing the hexyl and acetic acid moieties through subsequent reactions .

Molecular Structure Analysis

The molecular structure of coumarin derivatives is characterized by the presence of a 2H-chromen-2-one backbone, which is modified with various substituents that affect the compound's properties and reactivity. The structure of the compound includes a hexyl chain and a methyl group, which could influence its lipophilicity and potential interactions with biological targets. NMR spectroscopy and mass spectrometry are commonly used to establish the structures of such compounds, as demonstrated in the synthesis of a furochromen derivative .

Chemical Reactions Analysis

Coumarin derivatives can undergo a variety of chemical reactions, including cyclization and condensation, to form more complex structures with potential biological activities. For example, cyclization of a hydrazide derivative of coumarin with pentane-2,4-dione can yield a pyrazole derivative . The reactivity of the hydroxy and acetoxy groups in coumarin derivatives suggests that [(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid could also participate in similar reactions, potentially leading to the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the chromenone core. The presence of a hexyl chain in the compound of interest suggests increased hydrophobicity, which could affect its solubility in aqueous solutions. The use of gas chromatography and mass spectrometry for the analysis of similar compounds indicates that these techniques could be employed to study the physical and chemical properties of [(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Thiazolidin-4-ones : The compound was used in synthesizing a range of thiazolidin-4-ones, which were then screened for antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).
  • Antimicrobial Derivatives : Derivatives of the compound were prepared and their antimicrobial activity was assessed, contributing to the development of novel antimicrobial agents (Čačić et al., 2006).
  • Synthesis of Fatty Acids : Research explored synthesizing fatty acids with an o-heterocycle in their terminal positions using similar compounds (Yamaguchi et al., 1992).
  • Antineoplastic Activity : The compound contributed to the synthesis of derivatives with potential antineoplastic activities, highlighting its role in cancer research (Gašparová et al., 2013).
  • Aromatic Carbamates Synthesis : The compound was used in the synthesis of aromatic carbamates derivatives with chromen-2-one fragments, indicating its versatility in chemical synthesis (Velikorodov et al., 2014).

Pharmacological and Biomedical Applications

  • Photoactive Cellulose Derivatives : Utilization in the synthesis of water-soluble, photoactive cellulose derivatives, indicating its potential in the development of smart materials (Wondraczek et al., 2012).
  • Coumarino[4,3-c] Pyrazoles : Played a role in the synthesis of N1-substituted coumarino[4,3-c] pyrazoles, which may have pharmacological applications (Čačić et al., 2003).
  • Triazole Derivatives : Was key in synthesizing novel triazole derivatives, a class of compounds known for their diverse biological activities (Mottaghinejad & Alibakhshi, 2018).
  • Antioxidant Activity : Its derivatives were evaluated for antioxidant activity, providing insights into their potential therapeutic uses (Čačić et al., 2010).

Safety And Hazards

The compound is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-3-4-5-6-7-15-12(2)14-9-8-13(22-11-17(19)20)10-16(14)23-18(15)21/h8-10H,3-7,11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKNMGYLNXTJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Prasad, B Kumar, S Kumar, K Chand… - Archiv der …, 2017 - Wiley Online Library
Alzheimer's disease (AD), a neurodegenerative disorder, is a serious medical issue worldwide with drastic social consequences. Inhibition of cholinesterase is one of the rational and …
Number of citations: 7 onlinelibrary.wiley.com

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